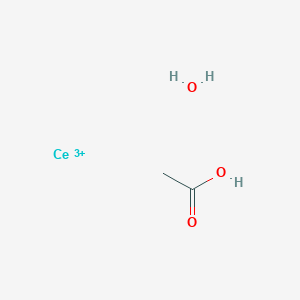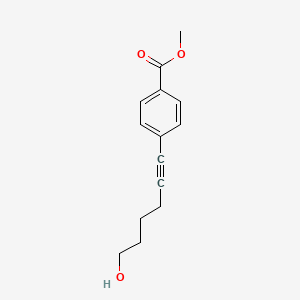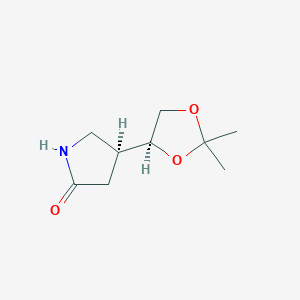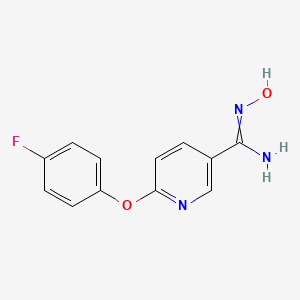
Acetic acid, cerium(3+) salt, hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, cerium(3+) salt, hydrate (9CI): , also known as cerium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₉CeO₆. It is a cerium salt of acetic acid and is typically found in a hydrated form. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetic acid, cerium(3+) salt, hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium oxide or carbonate in acetic acid, followed by crystallization to obtain the hydrated salt.
Industrial Production Methods: In industrial settings, the production of acetic acid, cerium(3+) salt, hydrate involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid, cerium(3+) salt, hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) compounds can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates, nitrates, or other carboxylates.
Major Products Formed:
Oxidation: Cerium(IV) acetate or other cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: Various cerium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Acetic acid, cerium(3+) salt, hydrate is used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: In biological research, it is used for its antioxidant properties and as a probe for studying cellular processes.
Industry: In industrial applications, it is used in the production of ceramics, glass, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which acetic acid, cerium(3+) salt, hydrate exerts its effects involves the interaction of cerium ions with molecular targets. Cerium(III) ions can participate in redox reactions, acting as both an oxidizing and reducing agent. This dual functionality allows it to modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Cerium(III) nitrate: Another cerium(III) salt with nitrate as the anion.
Cerium(III) chloride: A cerium(III) salt with chloride as the anion.
Cerium(III) sulfate: A cerium(III) salt with sulfate as the anion.
Uniqueness: Acetic acid, cerium(3+) salt, hydrate is unique due to its acetate anion, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cerium salts may not be as effective.
Propiedades
Fórmula molecular |
C2H6CeO3+3 |
|---|---|
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
acetic acid;cerium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
Clave InChI |
VYSROJNRRXTMES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.O.[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B11817150.png)
![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid](/img/structure/B11817160.png)


![Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate](/img/structure/B11817182.png)

